2-Aminoethyl stearate

Description

Structural and Functional Context within Fatty Acid Ester and Amine Chemistry Research

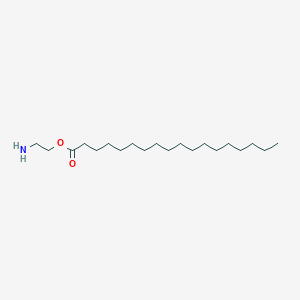

2-Aminoethyl stearate (B1226849), with the chemical formula C20H41NO2, is structurally defined by a long, 18-carbon saturated fatty acid chain (stearic acid) linked via an ester bond to an aminoethyl group. uni.luchemspider.com This structure places it within the class of fatty acid aminoethyl esters. The long hydrocarbon tail is hydrophobic, while the amino group provides a hydrophilic character, making the molecule amphiphilic and surface-active. ontosight.ai

The synthesis of 2-aminoethyl stearate and related compounds typically involves the esterification of a fatty acid with an amino alcohol. For instance, the reaction between stearic acid and monoethanolamine can yield this compound, often in a mixture with N-(2-hydroxyethyl) fatty amides. ui.ac.id The reaction conditions, such as temperature and the use of catalysts, are crucial in determining the product distribution. ui.ac.idresearchgate.net Infrared spectroscopy is a key analytical tool for characterizing the products, with distinct peaks indicating the presence of ester and amide functional groups. ui.ac.id

Significance in Advanced Materials Science and Synthetic Organic Chemistry

The unique bifunctional nature of this compound and its derivatives makes them valuable in the field of advanced materials science. Their amphiphilic properties are exploited in various applications, including as emulsifiers, surfactants, and corrosion inhibitors. ontosight.ai

In the realm of polymer science, these compounds can act as modifiers. For example, the incorporation of similar fatty acid derivatives can enhance the flexibility of polymer matrices and impart antistatic properties. Research has also explored the use of related compounds as thermal stabilizers for polymers like poly(vinyl chloride) (PVC). nih.govmdpi.com

As corrosion inhibitors, fatty acid aminoethyl esters have shown promise in protecting metals, such as carbon steel, in acidic environments. ui.ac.id The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that hinders both anodic and cathodic reactions. ui.ac.id

In synthetic organic chemistry, alkylaminoethyl esters serve as versatile intermediates. The presence of both an ester and an amine group allows for a range of chemical transformations. numberanalytics.com These compounds can participate in reactions such as acylation, alkylation, and salt formation at the amino group, while the ester linkage can be hydrolyzed under acidic or basic conditions. numberanalytics.com

Overview of Current Research Trajectories for Alkylaminoethyl Esters

Current research on alkylaminoethyl esters is expanding into several key areas. One significant trajectory is the development of novel cationic lipids for gene delivery applications. nih.gov By modifying the structure of the amino alcohol and fatty acid components, researchers are fine-tuning the properties of these lipids to create efficient and non-toxic vectors for transfecting cells with genetic material like plasmid DNA. nih.gov

Another active area of investigation is their use in pharmaceutical and cosmetic formulations. ontosight.ai Their surfactant and emulsifying properties are beneficial for improving the solubility and bioavailability of drugs and for creating stable creams and lotions. ontosight.ai

Furthermore, the exploration of "green" or sustainable synthesis methods for these esters is gaining traction. This includes the use of enzymatic catalysts, such as lipases, and solvent-free reaction conditions to create more environmentally friendly processes. researchgate.net The study of fatty acid ethyl esters, a related class of compounds, and their biological effects, such as their impact on mitochondrial function, also continues to be an area of interest. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H41NO2 | uni.lu |

| Monoisotopic Mass | 327.31372 Da | uni.lu |

| XlogP (predicted) | 7.6 | uni.lu |

| InChIKey | GKZOXESZAALTKG-UHFFFAOYSA-N | uni.luchemspider.com |

Properties

IUPAC Name |

2-aminoethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZOXESZAALTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145552 | |

| Record name | 2-Aminoethyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10287-60-2 | |

| Record name | Octadecanoic acid, 2-aminoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOETHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3TS9X8MEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Aminoethyl Stearate

Esterification Pathways Utilizing Stearic Acid and Ethanolamine (B43304)

The synthesis of 2-Aminoethyl stearate (B1226849) from stearic acid and ethanolamine is not a straightforward esterification. The reaction can produce both an ester (2-Aminoethyl stearate) and an amide (N-stearoylethanolamide), often with the amide being the primary product. abo.fi The process can be guided towards the desired product through various methodologies, including direct thermal reaction, catalyzed strategies, and the use of solvents.

Direct Esterification Techniques

Direct reaction between stearic acid and ethanolamine can be achieved by heating the reactants without a catalyst. This thermal process, however, predominantly favors the formation of the amide. In a solvent-free environment, the thermal amidation of stearic acid with an equimolar amount of ethanolamine at 180°C is rapid, achieving a 90% conversion of stearic acid within one hour. researchgate.net The high reaction rate is attributed to the high initial concentration of the reactants in the absence of a solvent. researchgate.net

Catalyzed Esterification Strategies

Catalysts are employed to enhance reaction rates and influence the selectivity between the competing esterification and amidation pathways. Both heterogeneous and homogeneous catalysts have been investigated for this purpose.

Zeolites, which are crystalline microporous materials, have been studied as solid acid catalysts for the reaction of stearic acid with ethanolamine. abo.ficonicet.gov.ar Their catalytic activity is linked to their structural properties and acidity. abo.fi In a study conducted in hexane (B92381), various zeolites were tested, including microporous H-Beta and ZSM-5, and mesoporous materials like H-MCM-36 and H-MCM-41. abo.fiepa.gov

The research revealed that the microporous, strongly acidic H-Beta-150 catalyst was the most effective, achieving a stearic acid conversion of 79%. abo.firesearchgate.net However, the selectivity was predominantly towards the amide product, stearoylethanolamide (83%). abo.firesearchgate.net The formation of the ester product, referred to as esteramide, was found to increase with the number of Brønsted acid sites on the catalyst. abo.firesearchgate.net An excess of ethanolamine was observed to inhibit the reaction due to its strong adsorption on the zeolite surface. abo.fiepa.gov The optimal reaction temperature was determined to be 180°C. abo.firesearchgate.net

Interactive Data Table: Performance of Zeolite Catalysts in Stearic Acid Amidation

Below is a summary of the performance of different zeolite catalysts in the reaction between stearic acid and ethanolamine at 180°C in hexane.

| Catalyst | Type | Stearic Acid Conversion (%) | Selectivity to Amide (%) | Key Findings |

| H-Beta-150 | Microporous | 79 | 83 | Highest conversion and selectivity among tested zeolites. abo.firesearchgate.net |

| H-ZSM-5 | Microporous | Lower than H-Beta | - | Investigated alongside other zeolites. abo.fi |

| H-MCM-36 | Mesoporous | Lower yield | - | More acidic nature led to increased esteramide formation. researchgate.net |

| H-MCM-41 | Mesoporous | Active | - | Lower acidity compared to H-MCM-36. researchgate.net |

| None (Thermal) | - | 61 (after 3h) | - | Substantial conversion without a catalyst. abo.fiepa.gov |

Homogeneous Catalysis (e.g., Acid and Base Catalysis)

Homogeneous catalysts, which are soluble in the reaction medium, are also utilized in esterification reactions. mpg.denih.gov For the reaction of carboxylic acids and ethanolamine, the initial mixing can lead to the formation of an ethanol (B145695) ammonium (B1175870) salt. researchgate.netresearchgate.net Homogeneous catalysts, such as p-toluenesulfonic acid and potassium hydroxide (B78521), are effective in accelerating the disintegration of this salt intermediate. researchgate.netresearchgate.net

In a study on the analogous reaction between 2-ethylhexanoic acid and ethanolamine at 150–155°C, the non-catalytic reaction yielded 15% conversion in 80 minutes. researchgate.net In contrast, the use of p-toluenesulfonic acid as a catalyst increased the conversion to 30%, while potassium hydroxide resulted in a 22% conversion under the same conditions. researchgate.net

Solvent-Mediated Synthesis Approaches (e.g., use of xylene as water-carrying agent)

The choice of solvent can significantly impact the reaction rate and outcome. The catalytic amidation studies involving zeolites were conducted in hexane. abo.fiepa.gov The thermal reaction in hexane resulted in a 61% conversion of stearic acid after 5 hours. researchgate.net This is substantially lower than the 90% conversion achieved in just one hour in a solvent-free system, indicating that a higher reactant concentration accelerates the reaction. researchgate.net Solvents like xylene are often used in esterification to act as an azeotropic agent, removing the water formed during the reaction to shift the equilibrium towards the products.

Non-Catalytic Thermal Amidation Processes

As detailed in section 2.1.1, the non-catalytic thermal reaction of stearic acid and ethanolamine is a viable synthesis route. This process primarily follows an amidation pathway, yielding N-stearoylethanolamide as the major product, along with the esteramide. abo.firesearchgate.net The reaction is substantial, with a thermal amidation of an equimolar ratio of stearic acid and ethanolamine in hexane achieving a 61% conversion in 3 hours. abo.fiepa.gov The efficiency of this process is greatly enhanced under solventless conditions. researchgate.net

Transesterification Reactions for this compound Formation

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org For the formation of this compound, a stearate ester, such as methyl stearate, would be reacted with 2-aminoethanol. This reaction is reversible, and to shift the equilibrium towards the product side, an excess of the alcohol is typically employed. mdpi.com

The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid Catalysis : Under acidic conditions, the reaction mechanism begins with the protonation of the ester's carbonyl group, which enhances its electrophilicity. wikipedia.orgmasterorganicchemistry.com The alcohol (2-aminoethanol) then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alkoxy group (e.g., methoxy) yield the new ester, this compound. masterorganicchemistry.com

Base Catalysis : In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. wikipedia.orgmasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the starting ester, also forming a tetrahedral intermediate. The elimination of the original alkoxy group results in the formation of the desired product. masterorganicchemistry.com

The efficiency of transesterification can be influenced by several factors, including the molar ratio of reactants, catalyst concentration, and reaction temperature. mdpi.com

Aminolysis of Esters as Precursor Reactions for this compound or Analogues

Aminolysis is a reaction where an ester reacts with an amine to form an amide and an alcohol. chemistrysteps.com When a fatty acid ester like methyl stearate reacts with 2-aminoethanol, the primary product is N-(2-hydroxyethyl)stearamide, an amide analogue of this compound. This process is also referred to as amidation. acs.orgnih.gov The direct synthesis of amides from unactivated esters can be challenging and often requires harsh conditions or specific catalysts to proceed efficiently. mdpi.com

Historically, the aminolysis of esters required elevated temperatures to achieve reasonable reaction rates. nih.govgoogle.com However, recent advancements have focused on developing methods that proceed under milder conditions. Studies have demonstrated that lowering the reaction temperature can improve selectivity in certain aminolysis reactions. For example, in the ammonolysis of dimethyl fumarate, decreasing the temperature from 60 °C to 10 °C increased the desired fumaramide (B1208544) yield from 24.1% to 81.1%. acs.org This is attributed to the fact that the activation energy for side reactions, such as conjugate addition, may be higher than that for the desired aminolysis, making the main reaction more favorable at lower temperatures. acs.org

Achieving high selectivity in the amidation of fatty methyl esters (FAMEs) is crucial for industrial applications. Various catalytic systems have been developed to facilitate this transformation. Transition metals, such as manganese, have been shown to effectively catalyze the direct amidation of a wide range of esters, including fatty acid esters, with various amines. acs.org

The choice of catalyst can significantly influence the reaction. A comparative study on the catalytic activity of different metal oxides and hydroxides in the amidation of FAMEs revealed that the catalysis is homogeneous. researchgate.net The activity of these catalysts is influenced by their basicity, structure, and solubility. researchgate.net

| Catalyst | Initial Reaction Rate (Vo × 10^5 mmol L⁻¹ h⁻¹) | Rate Constant (K) |

|---|---|---|

| KOH | 59.8 | 1.43 |

| NaOH | 47.8 | 1.14 |

| Ca(OH)₂ | 58.0 | 1.38 |

| Al(OH)₃ | 53.0 | 1.26 |

| CoO | 81.8 | 1.95 |

| Fe₂O₃ | 32.2 | 5.53 |

| Co₃O₄ | 45.6 | 8.23 |

Data adapted from a study on the amidation of fatty acid methyl esters. The study investigated the influence of various catalysts on the reaction rate at 80 °C with a 1:1 molar ratio of reactants. researchgate.net

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound and its analogues. The primary pathways involve either nucleophilic attack on the ester carbonyl for transesterification or aminolysis.

The generally accepted mechanism for the aminolysis of esters involves a nucleophilic addition-elimination pathway. chemistrysteps.com The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group as a leaving group to yield the final amide product. chemistrysteps.com Because alkoxy groups are poor leaving groups, this reaction can be slow. chemistrysteps.com

Kinetic studies suggest that the reaction is often first order in the amine. nih.gov In some cases, particularly under cocatalysis with species like hydroxamic acid, the reaction can proceed through a concerted, seven-membered transition state where proton transfer from the incoming amine is facilitated. nih.gov

A significant secondary transformation in the reaction of stearic acid with ethanolamine is the formation of an esteramide. This can occur as a consecutive reaction, especially at higher conversions and in the presence of catalysts with a high concentration of Brønsted acid sites. researchgate.net

The rate and selectivity of the synthesis are highly dependent on the reaction conditions.

Temperature : Increasing the reaction temperature generally accelerates the reaction rate. researchgate.net For the amidation of FAME with diethanolamine, studies conducted between 70-80 °C showed that higher temperatures led to a greater conversion of the FAME. nih.gov The final conversion after 480 minutes increased from 80.45% at 70 °C to 83% at 80 °C. nih.gov However, excessively high temperatures (e.g., above 100-160 °C) can lead to the formation of undesirable byproducts. acs.orgnih.gov

| Temperature (°C) | Final FAME Conversion (%) at 480 min |

|---|---|

| 70 | 80.45 |

| 75 | 82.46 |

| 80 | 83.00 |

Data from kinetic studies on the amidation of Fatty Acid Methyl Ester (FAME). nih.gov

Molar Ratio : The ratio of reactants is a critical parameter. In reversible reactions like amidation and transesterification, using an excess of one reactant (e.g., the amine or alcohol) drives the equilibrium towards product formation. mdpi.comacs.org For instance, in the synthesis of fatty amides, a molar ratio of 2:1 (mono-ethanolamine to methyl esters) has been utilized. arpnjournals.org In transesterification, molar ratios as high as 12:1 (alcohol to oil) have been studied to optimize yield. mdpi.com Conversely, an excess of stearic acid relative to ethanolamine has been shown to result in low conversions. researchgate.net

Catalyst : The nature and concentration of the catalyst play a pivotal role. As discussed, both acid and base catalysts are effective for transesterification. wikipedia.org For amidation, catalysts can range from simple bases like sodium methoxide (B1231860) to more complex metal oxides or organocatalysts. acs.orgnih.govresearchgate.netresearchgate.net The acidity of the catalyst can affect selectivity; for example, strongly acidic zeolite catalysts were found to promote the formation of esteramide byproducts in the amidation of stearic acid with ethanolamine. researchgate.net

By-product Formation and Management in Synthetic Pathways

The synthesis of this compound, primarily through the reaction of stearic acid and ethanolamine, can lead to the formation of several by-products. The reaction environment and choice of catalyst play a crucial role in the distribution of products. The primary reaction is an amidation, but side reactions can occur, leading to a mixture of compounds.

The interaction between a carboxylic acid like stearic acid and an alkanolamine such as ethanolamine results in an equilibrium mixture. This mixture typically contains the desired amide (this compound), an ester, and an amido-ester. researchgate.netresearchgate.net The formation of these by-products is influenced by factors like reaction temperature, catalyst acidity, and the molar ratio of the reactants. abo.fi

One of the principal by-products identified in the synthesis of stearoylethanolamide (this compound) is the corresponding esteramide. researchgate.netabo.fi The formation of this esteramide tends to increase with higher conversion rates, suggesting it may be formed in consecutive reactions. researchgate.netabo.fi The acidity of the catalyst is also a significant factor; an increase in the number of Brønsted acid sites in a catalyst can lead to a higher yield of the esteramide by-product. researchgate.netabo.fi

Management of these by-products begins with controlling the reaction conditions. An optimal reaction temperature of 180°C has been suggested to favor the formation of the desired amide. abo.fi Furthermore, the molar ratio of stearic acid to ethanolamine is a critical parameter. An excess of ethanolamine can inhibit the reaction due to its strong adsorption on the catalyst surface. researchgate.netabo.fi

Below is a table summarizing the common by-products and the factors influencing their formation.

| By-product Category | Specific By-product Example | Influencing Factors | Management Strategies |

| Esteramides | Stearoyl esteramide | High conversion rates, Increased Brønsted acidity of catalyst | Optimization of catalyst acidity, Control of reaction time to avoid high conversion where esteramide formation is favored |

| Esters | Aminoethyl ester of stearic acid | Equilibrium nature of the reaction | Shifting equilibrium towards amide formation through optimized reaction conditions |

| Unreacted Starting Materials | Stearic acid, Ethanolamine | Incomplete reaction | Driving the reaction to completion, Post-synthesis purification |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates the removal of unreacted starting materials and by-products. A variety of purification and isolation techniques can be employed, often in combination, to achieve high purity. The choice of method depends on the physical and chemical properties of the desired compound and the impurities present.

Recrystallization is a common and effective method for purifying solid organic compounds like fatty acid amides. researchgate.net This technique relies on the differences in solubility between the desired product and impurities in a particular solvent. For amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often suitable. researchgate.net The process typically involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals. For the purification of stearic acid, a reactant in the synthesis, recrystallization from a ketone solvent or a mixture of petroleum ether and methylene (B1212753) chloride has been described. google.comgoogle.com

Chromatographic techniques are powerful tools for separating complex mixtures. Column chromatography using silica (B1680970) gel is a standard method for the purification of fatty acid amides. mdpi.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) as a mobile phase (solvent) is passed through the column. For more challenging separations, particularly with polar and complex mixtures, ion-exchange chromatography can be utilized. biotage.com

Solvent extraction is a useful technique for separating compounds based on their differential solubilities in two immiscible liquid phases. In the context of this compound synthesis, solvent extraction can be used to remove unreacted starting materials or certain by-products. google.com

Distillation can be employed to purify fatty acid amides, particularly if the impurities have significantly different boiling points from the desired product. This method involves heating the mixture to vaporize the more volatile components, which are then condensed and collected separately. google.com

The following table provides an overview of purification techniques applicable to obtaining research-grade this compound.

| Purification Technique | Principle of Separation | Applicable to | Key Considerations |

| Recrystallization | Differential solubility in a given solvent at different temperatures | Solid amides and starting materials | Choice of appropriate solvent is crucial for good recovery and purity. |

| Column Chromatography | Differential adsorption onto a stationary phase | Complex mixtures of amides, esters, and other by-products | Can be scaled from small laboratory preparations to larger quantities. |

| Solvent Extraction | Differential solubility in two immiscible liquids | Removal of specific impurities | The choice of solvents is critical to ensure efficient separation. |

| Distillation | Differences in boiling points of components | Liquid products or for removing volatile impurities | Requires thermal stability of the desired compound. |

| Ion-Exchange Chromatography | Separation based on ionic charge | Polar and ionizable compounds | Effective for removing charged impurities or for capturing the desired product if it has an ionizable group. |

Research on Derivatives and Analogues of 2 Aminoethyl Stearate

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 2-aminoethyl stearate (B1226849) allows researchers to fine-tune the physicochemical properties of the molecule, such as its hydrophilicity, chemical reactivity, and self-assembly behavior.

Alkylated and Substituted Aminoethyl Stearate Derivatives (e.g., 2-((2-Aminoethyl)amino)ethyl stearate)

Further substitution on the nitrogen atom of 2-aminoethyl stearate leads to a diverse class of derivatives. A key example is 2-((2-Aminoethyl)amino)ethyl stearate, which features a secondary amine and another primary amine, enhancing its potential for further functionalization or as a monomer in polymerization. This derivative is synthesized through the esterification of stearic acid with diethylenetriamine. The resulting compound possesses multiple reactive sites, making it a versatile intermediate in chemical synthesis.

Another related derivative is Stearic Acid 2-((2-((1-oxostearyl)amino)ethyl)amino)ethyl ester, a more complex molecule featuring both an ester and an amide linkage derived from stearic acid. epa.gov This structure combines the features of an N-acyl derivative and a substituted aminoethyl stearate.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 85455-65-8 | chemnet.com |

| Molecular Formula | C₂₂H₄₆N₂O₂ | chemnet.com |

| Molecular Weight | 370.61 g/mol | chemnet.com |

| Density | 0.909 g/cm³ | chemnet.com |

| Boiling Point | 475.3°C at 760 mmHg | chemnet.com |

| Flash Point | 241.3°C | chemnet.com |

N-Acylalkanolamine Fatty Acid Esters as Related Structures

N-acylalkanolamine fatty acid esters represent a closely related class of compounds. These molecules are structurally analogous, typically containing an amide bond in addition to the ester linkage. A prominent example is 2-[(1-Oxooctadecyl)amino]ethyl stearate, also known as Stearamide MEA-Stearate. This compound is effectively a dimer formed from two stearic acid molecules and one ethanolamine (B43304) molecule.

The synthesis of such compounds generally involves a two-step process. First, an N-acylalkanolamine (e.g., N-stearoylethanolamine) is formed via the amidation of a fatty acid or its methyl ester with an alkanolamine like monoethanolamine. arpnjournals.orgrasayanjournal.co.in This reaction can be carried out at elevated temperatures (140-160°C) or under milder conditions using enzymatic catalysts like lipase. arpnjournals.orgresearchgate.net The resulting N-acylalkanolamine, which contains a free hydroxyl group, is then esterified with a second fatty acid molecule to yield the final product.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14351-40-7 | |

| Molecular Formula | C₃₈H₇₅NO₃ | |

| Molecular Weight | 594.01 g/mol | |

| Density | 0.892 g/cm³ | |

| Refractive Index | 1.463 |

Incorporation into Polymeric Structures and Complex Molecules in Research Contexts

The bifunctional nature of this compound, possessing both a reactive primary amine and a long lipophilic chain, makes it a valuable precursor for creating macromolecules with specific functionalities.

Role as Precursors in Polymer Chemistry Research

While metal stearates, such as calcium and zinc stearate, are widely used as additives, lubricants, and acid scavengers in polymer processing for materials like PVC and polyethylene, the role of this compound as a monomer is more specialized. mdpi.comlboro.ac.ukscielo.br Its structure is well-suited for integration into polymer backbones.

The primary amine group allows this compound to act as a monomer in step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides. In such a polymer, the stearate chain would be a long, pendant side group. The incorporation of these bulky, hydrophobic side chains can significantly alter the properties of the resulting polymer, for example, by:

Increasing hydrophobicity and water resistance.

Lowering the glass transition temperature.

Improving solubility in nonpolar solvents.

Inducing self-assembly into organized nanostructures.

This approach allows for the systematic modification of polymer properties by controlling the ratio of stearate-containing monomers in the final product.

Design of Functionalized Molecules with Aminoethyl Stearate Moieties

Beyond polymers, the this compound moiety serves as a fundamental building block for designing complex, functional molecules. Its amphiphilic character—a hydrophilic amino-ester head group and a lipophilic stearate tail—is central to its utility. The primary amine is a key reactive handle that allows for the covalent attachment of a wide variety of other chemical groups.

This "building block" approach enables the synthesis of custom molecules for specific research purposes. illinois.eduscripps.edu For example, by reacting the amine group with:

Fluorophores: One can create fluorescent probes for imaging or sensing applications in lipidic environments.

Biomolecules: Conjugation to peptides or sugars can yield biocompatible surfactants or targeted delivery agents.

Polar Head Groups: Attachment of charged or polar moieties can be used to systematically study the effect of head-group size and charge on surfactant packing and micelle formation.

This strategy allows for the rational design of molecules where the stearate chain provides a defined lipophilic segment for interacting with nonpolar environments, while the synthetically modified head group dictates the molecule's specific function and interactions in aqueous or polar media.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Analysis and Separation

Chromatography is an essential tool for the analysis and purification of chemical compounds. For a molecule like 2-Aminoethyl stearate (B1226849), which possesses a long, non-polar alkyl chain and a polar amino group, reversed-phase chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying components in a mixture. hplc.eu Due to its high resolution and sensitivity, it is widely used in pharmaceutical and chemical analysis. phenomenex.com

Reverse Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. wikipedia.org Given the significant hydrophobic character of the stearate chain, 2-Aminoethyl stearate is an ideal candidate for RP-HPLC analysis.

The separation is typically achieved using a stationary phase with chemically bonded hydrocarbons, such as octadecylsilane (C18 or ODS), which provides a high degree of hydrophobic interaction. phenomenex.comwikipedia.org The mobile phase usually consists of a mixture of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.org By adjusting the ratio of the organic solvent, the elution of the compound can be controlled. For complex samples, a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve optimal separation. wikipedia.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size | Provides a non-polar stationary phase for hydrophobic interaction. wikipedia.orgresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water/Aqueous Buffer | The polar mobile phase elutes the compound. The organic modifier content is adjusted for retention control. wikipedia.org |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler, while gradient is used for complex mixtures with varying polarities. wikipedia.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. |

| Temperature | Ambient or controlled (e.g., 35-40 °C) | Temperature control ensures reproducible retention times. |

| Detection | UV (e.g., 215 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | UV detection is common, but as the chromophore is weak, ELSD or MS may provide better sensitivity. |

For unambiguous identification and structural elucidation, HPLC is often coupled with a mass spectrometer (LC-MS). A critical requirement for LC-MS is that the mobile phase components must be volatile, as the MS detector operates under a high vacuum. shimadzu.com

Commonly used non-volatile buffers in HPLC, such as phosphate buffers, are incompatible with MS because they can precipitate and contaminate the ion source, leading to decreased sensitivity and instrument downtime. shimadzu.co.jp Therefore, for MS-compatible methods, these must be replaced with volatile alternatives. shimadzu.comsielc.com Formic acid is a preferred additive for creating a low pH mobile phase in LC-MS applications. hplc.eu Volatile salts like ammonium (B1175870) formate and ammonium acetate are also widely used as they provide pH buffering while being compatible with the MS interface. shimadzu.comnih.gov The combination of formic acid and ammonium formate has been shown to improve peptide separations in LC-MS, suggesting its utility for other amine-containing compounds. nih.gov

| Additive | Typical Concentration | HPLC-UV Compatibility | LC-MS Compatibility | Reason for (In)compatibility |

|---|---|---|---|---|

| Phosphoric Acid / Phosphate Salts | 10-50 mM | Yes | No | Non-volatile; leaves salt deposits in the MS source. shimadzu.co.jp |

| Formic Acid | 0.1% v/v | Yes | Yes | Volatile and a good proton source for positive ionization mode. hplc.eu |

| Acetic Acid | 0.1% v/v | Yes | Yes | Volatile. shimadzu.com |

| Ammonium Formate | 5-20 mM | Yes | Yes | Volatile salt that provides buffering capacity. shimadzu.comnih.gov |

| Ammonium Acetate | 5-20 mM | Yes | Yes | Volatile salt suitable for buffering. shimadzu.comnih.gov |

| Trifluoroacetic Acid (TFA) | 0.05-0.1% v/v | Yes | Limited | Volatile but can cause significant ion suppression in the ESI source. hplc.eunih.gov |

Preparative Separation for Impurity Isolation and Compound Purification

When an unknown impurity is detected during analytical HPLC analysis, it is often necessary to isolate it for structural characterization. intertek.comnih.gov Preparative HPLC is the technique used for this purpose, which involves scaling up the analytical method to handle larger sample loads and collect fractions of the purified compound. nih.gov

The fundamental principles of separation remain the same as in analytical HPLC, but the instrumentation and column dimensions are larger. nih.gov Higher sample amounts (milligrams to grams) are injected onto columns with wider diameters. nih.gov The goal is not just to separate the components but to recover them in sufficient purity and quantity for further analysis by techniques like Nuclear Magnetic Resonance (NMR) or FTIR spectroscopy. intertek.comnih.gov After collection, the fractions containing the purified compound are typically concentrated using techniques like rotary evaporation, and the remaining solid can be obtained through lyophilization (freeze-drying). nih.gov This approach is crucial for the definitive identification of process-related impurities or degradation products. intertek.com

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Quantification and Identification | Isolation and Purification nih.gov |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) nih.gov |

| Column I.D. | Typically 2.1 - 4.6 mm | Typically >10 mm (e.g., 20 mm or larger) nih.gov |

| Particle Size | Typically 1.7 - 5 µm | Typically 5 - 10 µm or larger nih.gov |

| Flow Rate | 0.2 - 2 mL/min | >10 mL/min (e.g., 15 mL/min) nih.gov |

| Outcome | Chromatogram with data | Collected fractions of pure substance nih.gov |

Vibrational Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, particularly infrared spectroscopy, is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., carbonyl, amide, hydroxyl bands)

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the ester, the primary amine, and the long hydrocarbon chain.

Ester Group: The ester functional group gives rise to several strong, characteristic absorptions. The most prominent is the carbonyl (C=O) stretching band, which is typically sharp and very strong, appearing in the range of 1750-1735 cm⁻¹. masterorganicchemistry.com Additionally, esters exhibit two distinct C-O stretching vibrations between 1300 and 1000 cm⁻¹, sometimes referred to as the "Rule of Three" for esters when combined with the C=O stretch. spectroscopyonline.comuobabylon.edu.iq One of these bands, typically around 1250-1150 cm⁻¹, corresponds to the C-C-O asymmetric stretch, while the other, near 1150-1000 cm⁻¹, is due to the O-C-C asymmetric stretch. spectroscopyonline.com

Primary Amine Group: A primary amine (-NH₂) is characterized by N-H stretching and bending vibrations. The N-H stretching typically appears as a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region. The presence of two peaks is due to the symmetric and asymmetric stretching modes of the two N-H bonds. The N-H bending (scissoring) vibration results in a medium to strong absorption band in the range of 1650-1580 cm⁻¹.

Alkyl Chain: The long stearate chain produces characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are observed just below 3000 cm⁻¹, typically appearing as strong, sharp peaks between 2960 and 2850 cm⁻¹. researchgate.net The CH₂ scissoring and CH₃ bending vibrations occur around 1470-1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The FTIR spectrum for 2-hydroxyethylammonium stearate (2-HEAS), a closely related ionic compound, shows characteristic bands for the C=O stretch (1550-1700 cm⁻¹), C-N stretch (1100-1350 cm⁻¹), C-O stretch (1000-1100 cm⁻¹), and sp³ C-H stretches (2700-3000 cm⁻¹). researchgate.net While the exact positions may differ slightly for the this compound ester, these ranges provide a strong reference for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two peaks) | Medium |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| Ester (R-CO-OR') | C=O Carbonyl Stretch | 1750 - 1735 masterorganicchemistry.com | Strong, Sharp |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium - Strong |

| Alkyl (CH₂) | C-H Bend (scissoring) | ~1465 | Medium |

| Ester (R-CO-OR') | C-O Stretch (asymmetric C-C-O) | 1250 - 1150 spectroscopyonline.com | Strong |

| Ester (R-CO-OR') | C-O Stretch (asymmetric O-C-C) | 1150 - 1000 spectroscopyonline.com | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique molecular fingerprint of a compound by detecting inelastic scattering of monochromatic light. For this compound, the Raman spectrum is characterized by specific vibrational modes associated with its long alkyl chain, amide linkage, and terminal amine group.

Key Raman bands for this compound are expected in several characteristic regions:

C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by strong bands corresponding to the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the stearate backbone. These intense peaks are characteristic of long alkyl chains researchgate.net.

Amide I and III Bands: The Amide I band, primarily due to C=O stretching, is a strong indicator of the secondary amide structure and typically appears in the 1600-1700 cm⁻¹ range mdpi.com. The Amide III band, a complex mix of N-H bending and C-N stretching, is found around 1230-1300 cm⁻¹ and is also sensitive to conformation nih.gov.

Skeletal Vibrations (1000-1200 cm⁻¹): The C-C skeletal stretching vibrations of the long methylene (B1212753) chain give rise to strong bands in this region. The intensity and position of these bands can be indicative of the conformational order (e.g., all-trans chain) within the molecule researchgate.net.

CH₂ Bending/Twisting/Rocking Modes: Vibrations such as CH₂ scissoring (around 1440-1460 cm⁻¹) and twisting/rocking modes provide further information about the packing and conformation of the alkyl chain researchgate.net.

These distinct peaks collectively create a unique spectral signature, making Raman spectroscopy a powerful tool for the identification and structural analysis of this compound.

Table 1: Predicted Characteristic Raman Peaks for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 2800 - 3000 | C-H Stretching | Alkyl Chain (CH₂, CH₃) |

| 1630 - 1680 | Amide I (C=O Stretching) | Amide |

| 1440 - 1460 | CH₂ Scissoring | Alkyl Chain |

| 1230 - 1300 | Amide III (C-N Stretch, N-H Bend) | Amide |

| 1000 - 1200 | C-C Skeletal Stretching | Alkyl Chain |

Near-Infrared (NIR) Spectroscopy for Process Analytical Technology (PAT) Studies

Near-Infrared (NIR) spectroscopy, which measures the overtone and combination bands of fundamental molecular vibrations, is an ideal tool for Process Analytical Technology (PAT). Its ability to perform rapid, non-destructive analysis makes it suitable for real-time monitoring of chemical processes, such as the synthesis of this compound.

In the context of PAT, NIR spectroscopy can be used to track key parameters during the amidation reaction between stearic acid and ethylenediamine. Probes can be inserted directly into the reaction vessel to continuously collect spectra. By applying chemometric models, such as Partial Least Squares (PLS) regression, this spectral data can be correlated with critical process parameters nih.gov.

Applications in the manufacturing of this compound include:

Monitoring Reactant Consumption: The disappearance of the characteristic O-H band from the carboxylic acid of stearic acid can be monitored to track the progress of the reaction.

Quantifying Amide Formation: The appearance and increase in intensity of NIR absorption bands related to the N-H and C=O groups of the amide linkage can be used to quantify the formation of the product acs.org.

Uniformity and Quantification Tracking: In blending processes involving this compound, NIR can be used to ensure the uniformity of the mixture and quantify the concentration of the active component. Spectral data from different points in a blender can be analyzed to confirm homogeneity.

Quality Control: NIR can be used for the rapid analysis of raw materials and final product quality, assessing parameters like moisture content and free fatty acid levels metrohm.comnih.gov.

The use of NIR spectroscopy enables better process understanding and control, leading to improved product consistency and efficiency in the production of this compound europeanpharmaceuticalreview.commdpi.com.

Table 2: NIR Applications in this compound Production

| Application Area | Monitored Parameter | Typical NIR Region (cm⁻¹) | Benefit |

|---|---|---|---|

| Reaction Monitoring | Amide (N-H, C=O) Formation | 4500 - 5000 | Real-time tracking of product yield |

| Blending Processes | Compound Uniformity | 4000 - 10000 | Ensures homogeneity of the final mixture |

| Quality Control | Moisture Content, Free Fatty Acid | 5100 - 6200 (O-H) | Rapid assessment of product purity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the different types of protons in a molecule and their neighboring protons. For this compound, the spectrum can be divided into several key regions.

Alkyl Chain Protons: The long stearate chain will produce a large, complex signal in the upfield region of the spectrum. The terminal methyl (CH₃) group is expected to appear as a triplet around 0.8-0.9 ppm. The numerous methylene (CH₂) groups will resonate as a broad multiplet between approximately 1.2-1.6 ppm.

Methylene Group Alpha to Carbonyl: The CH₂ group adjacent to the amide carbonyl (C=O) will be deshielded and is expected to appear as a triplet around 2.1-2.3 ppm.

Ethylenediamine Bridge Protons: The two methylene groups of the ethylenediamine moiety will be in different chemical environments. The CH₂ group adjacent to the amide nitrogen (-NH-C=O) is expected around 3.2-3.5 ppm, likely as a quartet or multiplet. The CH₂ group adjacent to the terminal amino group (-NH₂) would appear slightly more upfield, around 2.7-2.9 ppm, also as a multiplet.

Amine and Amide Protons: The signals for the N-H protons of the amide and primary amine are often broad and their chemical shifts can vary depending on solvent and concentration. The amide N-H proton is typically found further downfield (around 6-8 ppm), while the amine N-H₂ protons would be more upfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (stearate chain) | 0.8 - 0.9 | Triplet |

| (CH₂)n (stearate chain) | 1.2 - 1.6 | Multiplet |

| CH₂-C=O | 2.1 - 2.3 | Triplet |

| C=O-NH-CH₂ | 3.2 - 3.5 | Multiplet |

| CH₂-NH₂ | 2.7 - 2.9 | Multiplet |

| C=O-NH | 6.0 - 8.0 | Broad Singlet |

| NH₂ | 1.0 - 3.0 | Broad Singlet |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear map of the carbon framework udel.educhemistrysteps.com. For this compound, the decoupled spectrum would show distinct signals for the carbonyl carbon, the ethylenediamine carbons, and the carbons of the long alkyl chain.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm libretexts.orgcompoundchem.com.

Ethylenediamine Bridge Carbons: The two carbons of the ethylenediamine bridge will have distinct chemical shifts. The carbon bonded to the amide nitrogen is expected around 39-43 ppm, while the carbon adjacent to the primary amine is expected at a slightly different shift in a similar region libretexts.org.

Alkyl Chain Carbons: The long stearate chain will show a series of signals in the upfield region (14-40 ppm). The terminal methyl carbon is the most shielded, appearing around 14 ppm. The majority of the internal methylene carbons will overlap in a dense region between 22-32 ppm. Specific carbons, such as the one alpha to the carbonyl (around 36 ppm) and the one beta to the carbonyl, can often be resolved libretexts.orghmdb.ca.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 170 - 180 |

| C=O-NH-CH₂ | 39 - 43 |

| CH₂-NH₂ | 38 - 42 |

| CH₂-C=O | ~36 |

| (CH₂)n (stearate chain) | 22 - 32 |

| CH₃ (stearate chain) | ~14 |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei are connected through bonds, which is essential for unambiguous structural assignment, especially for complex molecules wikipedia.org.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be used to confirm the connectivity within the ethylenediamine bridge by showing cross-peaks between the -NH-CH₂- and -CH₂-NH₂ protons. It would also confirm the coupling between the CH₂ group alpha to the carbonyl and its neighboring CH₂ group in the stearate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms wikipedia.org. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This technique is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum. For example, it would link the proton signal at ~2.2 ppm to the alpha-carbonyl carbon signal at ~36 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the amide N-H proton to the carbonyl carbon (²J) and to the alpha-carbon of the ethyl bridge (²J), confirming the amide linkage. It would also show correlations from the alpha-methylene protons of the stearate chain to the carbonyl carbon (²J).

Together, these 2D NMR techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and structural information based on its fragmentation pattern udel.edu. The molecular weight of N-(2-Aminoethyl)stearamide is approximately 326.6 g/mol nih.gov.

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 327.3 would be expected. With Electron Ionization (EI), the molecular ion peak M⁺ at m/z 326 may be observed, though it might be weak for long-chain aliphatic compounds nih.gov.

Fragmentation Pattern: The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides miamioh.edu. This could lead to the loss of alkyl radicals from the stearate chain.

Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to fragments corresponding to the stearoyl group (R-C=O⁺) and the aminoethyl portion.

McLafferty Rearrangement: This is a characteristic rearrangement for molecules containing a carbonyl group and a gamma-hydrogen. It would result in the cleavage of the alkyl chain and the formation of a neutral alkene and a charged enol fragment libretexts.org.

Alkyl Chain Fragmentation: The long hydrocarbon chain will typically produce a series of peaks separated by 14 mass units (-CH₂-), which is a characteristic pattern for long-chain alkanes libretexts.org.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule, including the length of the fatty acid chain and the structure of the aminoethyl head group chemguide.co.uk.

Table 5: Expected Mass Spectrometry Fragments for this compound (EI)

| m/z Value (Predicted) | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 326 | [C₂₀H₄₂N₂O]⁺ | Molecular Ion (M⁺) |

| 283 | [C₁₈H₃₅O]⁺ | Cleavage of C-N bond adjacent to carbonyl |

| 72 | [C₃H₈N₂]⁺ | Fragment from McLafferty-type rearrangement |

| 44 | [CH₂=NH-CH₃]⁺ | Alpha-cleavage at the ethylenediamine moiety |

| Series (e.g., 29, 43, 57...) | [CnH₂n₊₁]⁺ | Fragmentation of the stearate alkyl chain |

Thermal Analysis Techniques in Compound and Material Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. cet-science.com For this compound, these methods are crucial for determining its thermal stability, decomposition profile, and phase transition behavior.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful, often simultaneous, techniques used to study the thermal behavior of materials. cet-science.comabo.ficetco.com TGA continuously measures the mass of a sample as it is heated at a controlled rate, revealing information about decomposition temperatures, moisture content, and the composition of the material. cet-science.comlabwrench.com DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. cam.ac.ukwikipedia.orgsetaramsolutions.com This allows for the detection of physical and chemical changes, such as phase transitions (melting, crystallization), decomposition, and solid-state reactions, by identifying endothermic (heat absorbing) or exothermic (heat releasing) events. cetco.comfilab.fr

While specific TGA/DTA data for this compound is not extensively published, the thermal behavior of analogous long-chain fatty acid derivatives, such as metal stearates and other amides, provides a predictive framework. For instance, the thermal analysis of N-(2-aminoethyl)-oleamide, a structurally similar compound, has been studied to understand its thermal properties. researchgate.net The thermal decomposition of stearates typically occurs in multiple stages. An initial mass loss below 200°C is often attributed to the release of absorbed or bound water. osti.govnetzsch.com This is followed by the primary decomposition of the organic structure at higher temperatures, generally above 200°C and accelerating above 400°C in an inert atmosphere. osti.govsemanticscholar.org

The DTA curve would be expected to show an endothermic peak corresponding to the melting of this compound. For many metal stearates, melting transitions and other phase changes are observed before the onset of major decomposition. osti.govnetzsch.comup.ac.za The decomposition process itself is typically endothermic in an inert atmosphere. osti.gov The precise temperatures for these events are dependent on factors like the heating rate and the surrounding atmosphere. abo.fi

| Thermal Event | Approximate Temperature Range (°C) | Technique | Observation | Interpretation |

|---|---|---|---|---|

| Moisture Release | Room Temp. - 200 | TGA/DTA | Mass loss / Endothermic peak | Loss of adsorbed/hydrated water. cetco.comnetzsch.com |

| Melting | Variable (typically 100-230 for stearates) | DTA | Endothermic peak, no mass loss. osti.govup.ac.za | Phase transition from solid to liquid. |

| Decomposition | > 200, accelerating > 400 | TGA/DTA | Significant mass loss / Endothermic peaks. osti.govsemanticscholar.org | Breakdown of the alkyl chain and functional groups. |

Evolved Gas Analysis (EGA) is a powerful hyphenated technique used to identify and quantify the volatile products released from a material as it is heated. wikipedia.orgsetaramsolutions.com It involves coupling a thermal analysis instrument, typically a TGA, to a spectroscopic analyzer such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. abo.fisetaramsolutions.comnih.gov This provides real-time information on the chemical nature of the gases evolved during decomposition. researchgate.net

TGA-MS: As the sample decomposes in the TGA furnace, the evolved gases are transferred to a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. setaramsolutions.com This allows for the identification of small, common decomposition products.

TGA-FTIR: In this setup, the evolved gases flow into a gas cell within an FTIR spectrometer. The instrument records the infrared spectrum of the gas, allowing for the identification of functional groups and specific gaseous molecules. wikipedia.org

For this compound, EGA would provide detailed insight into its decomposition pathway. Upon heating, the initial mass loss observed by TGA could be confirmed by EGA to be water (H₂O). At higher decomposition temperatures, the technique would likely detect the evolution of carbon dioxide (CO₂), carbon monoxide (CO), ammonia (NH₃) or various amines from the headgroup, and a series of hydrocarbons (alkanes and alkenes) resulting from the fragmentation of the long stearate chain. Analyzing the sequence and temperature at which these gases evolve helps to construct a detailed mechanism of thermal degradation. nih.gov

X-ray Diffraction (XRD) and Microscopy Techniques for Solid-State Characterization

Understanding the solid-state properties of this compound, including its crystal structure and particle morphology, is critical. XRD and various microscopy techniques provide this essential information.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. It provides information on the atomic and molecular arrangement within a crystal lattice, allowing for the identification of crystal phases and the study of polymorphism—the ability of a substance to exist in more than one crystalline form. nih.gov

For long-chain alkyl compounds like this compound, the XRD pattern is characterized by a series of sharp peaks at low angles, which correspond to the long-range lamellar ordering of the alkyl chains, and a broader set of peaks at higher angles related to the short-range packing within the layers. nih.gov The "long spacing" derived from the low-angle peaks is a function of the total length of the molecule. nih.gov Different polymorphic forms of a compound will produce distinct XRD patterns, enabling their identification and characterization. nih.govnih.gov The study of various long-chain esters has shown that their crystallization can result in different polymorphic forms, which are distinguishable by their diffraction data. nih.gov Advanced techniques can even determine the crystal structures of flexible alkyl-chain-containing molecules that are otherwise difficult to crystallize. nih.gov

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material. nih.govmdpi.com It provides detailed information about the morphology (shape and size) and topography (surface texture) of particles or films. researchgate.net In SEM, a focused beam of electrons scans the sample surface, and the resulting interactions generate signals that are used to form an image. nih.gov

For compounds like this compound, SEM analysis would reveal the characteristic morphology of its crystalline or powdered form. Studies on related materials, such as stearic acid and metal stearates, have shown diverse morphologies, including petal-shaped crystals, platelet-like structures, and irregular agglomerates. researchgate.netnih.govbaerlocher.com SEM can be used to assess particle size distribution, the degree of agglomeration, and the presence of surface features like pores or layers. pharmaexcipients.com When used as a coating, SEM can visualize the uniformity and texture of the applied layer. nih.govmdpi.com This morphological information is vital as it influences bulk properties such as flowability, compaction, and surface area.

| Technique | Information Obtained | Expected Findings for this compound |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, polymorphism. nih.govnih.gov | Lamellar structure with characteristic long-spacing peak; identification of potential polymorphic forms. |

| Scanning Electron Microscopy (SEM) | Particle/crystal morphology, size, surface texture, agglomeration. researchgate.netnih.gov | Platelet-like, flake, or irregular particle shapes; visualization of surface roughness and texture. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, roughness, nanostructure, surface forces. nih.govanton-paar.com | High-resolution imaging of crystal growth steps, domain structures in self-assembled layers, and quantitative roughness data. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanometer scale. arxiv.orgaps.org An AFM generates a topographical map of a surface by scanning a sharp tip at the end of a cantilever across the sample. anton-paar.com It can provide quantitative data on surface roughness, feature dimensions, and the structure of self-assembled layers. anton-paar.commdpi.com

For this compound, AFM would be invaluable for characterizing the fine details of its surface topography. As an amphiphilic molecule, it has the potential to form self-assembled nanostructures, such as monolayers or bilayers, on various substrates. nih.govyoutube.com AFM can directly visualize these ordered structures, revealing details about molecular packing and domain formation. mdpi.com In studies of crystalline surfaces, AFM can image features such as crystal growth steps and defects. Furthermore, AFM can be used to measure physical properties at the nanoscale, such as adhesion and friction, which are critical for applications involving lubrication or surface modification. nih.gov

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, spectroscopic techniques often generate large and complex datasets. Chemometric approaches are essential for interpreting this data, enabling qualitative and quantitative analysis, process monitoring, and a deeper understanding of the compound's characteristics.

Principal Component Analysis (PCA) for Data Exploration and Classification

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the original information. researchgate.netnih.gov In the context of spectroscopic analysis of this compound, PCA can be employed to explore variations within a set of samples and to classify them based on their spectral features.

The primary goal of PCA is to transform the original variables (e.g., absorbance at different wavenumbers in an IR spectrum) into a new set of uncorrelated variables called Principal Components (PCs). spectroscopyasia.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variability as possible. spectroscopyasia.comtudublin.ie By plotting the scores of the first few PCs, which represent the projection of each sample onto the new PC space, it is possible to visualize clusters and trends within the data.

Hypothetical Application in this compound Analysis:

Consider a scenario where this compound is synthesized under slightly different reaction conditions (e.g., variations in temperature, catalyst concentration, or reaction time). Spectroscopic measurements (e.g., Near-Infrared or Raman spectroscopy) are taken from multiple batches. PCA can be applied to the spectral data to:

Identify outliers: Batches with significantly different spectral profiles, potentially indicating a failed synthesis or contamination, will appear as distinct points in the PCA scores plot.

Cluster batches: Batches produced under similar conditions are expected to cluster together in the scores plot, allowing for classification based on the synthesis parameters.

Understand sources of variability: The loadings plot in PCA indicates the contribution of each original variable (wavenumber) to the principal components. researchgate.net By examining the loadings, it is possible to identify the spectral regions that are most affected by changes in the synthesis process.

Illustrative Data Table: PCA of Spectroscopic Data for this compound Batches

| Batch ID | Synthesis Temperature (°C) | PC1 Score | PC2 Score | Classification |

| AES-01 | 120 | -2.5 | 1.1 | Group A |

| AES-02 | 120 | -2.7 | 1.3 | Group A |

| AES-03 | 125 | -0.8 | -0.5 | Group B |

| AES-04 | 125 | -1.0 | -0.7 | Group B |

| AES-05 | 130 | 1.5 | -2.2 | Group C |

| AES-06 | 130 | 1.7 | -2.4 | Group C |

| AES-07 | 120 (Outlier) | 5.2 | 4.5 | Outlier |

This table presents hypothetical data for illustrative purposes.

Partial Least Squares (PLS) Regression for Quantitative Modeling

Partial Least Squares (PLS) regression is a multivariate statistical method that can be used to model the relationship between a set of predictor variables (X), such as a spectrum, and a set of response variables (Y), such as the concentration of a substance. researchgate.netresearchgate.net It is particularly useful when the predictor variables are highly correlated, as is often the case with spectroscopic data. researchgate.net

PLS regression finds a set of latent variables (similar to principal components) that maximizes the covariance between the predictor and response variables. researchgate.net These latent variables are then used to build a linear regression model.

Hypothetical Application in this compound Analysis:

PLS regression can be applied to the spectroscopic data of this compound to develop quantitative models for various parameters of interest. For example:

Purity determination: A PLS model can be calibrated using the spectra of this compound samples with known purity levels (determined by a reference method like chromatography). The resulting model can then be used to predict the purity of new samples directly from their spectra.

Quantification of unreacted starting materials: In the synthesis of this compound, it is crucial to monitor the consumption of stearic acid and ethylenediamine. A PLS model can be developed to quantify the residual amounts of these reactants in the final product.

Determination of physical properties: Spectroscopic data can be correlated with physical properties of this compound, such as melting point or viscosity. A PLS model could then predict these properties from a rapid spectroscopic measurement.

Illustrative Data Table: PLS Regression Model for Purity of this compound

| Sample ID | Reference Purity (%) | Predicted Purity (%) | Residual |

| AES-P1 | 99.5 | 99.4 | 0.1 |

| AES-P2 | 98.2 | 98.3 | -0.1 |

| AES-P3 | 97.0 | 97.1 | -0.1 |

| AES-P4 | 99.8 | 99.7 | 0.1 |

| AES-P5 | 96.5 | 96.6 | -0.1 |

This table presents hypothetical data for illustrative purposes.

Moving Block Standard Deviation (MBSD) for Real-time Process Monitoring

Moving Block Standard Deviation (MBSD) is a simple, calibration-free chemometric method used for monitoring the uniformity of a process in real-time. ima.itsquarespace.com It is particularly well-suited for analyzing data from Process Analytical Technology (PAT) tools, such as in-line NIR spectrometers. ima.it

The MBSD algorithm calculates the standard deviation of a block of consecutive spectra as it moves through the data collected over time. squarespace.com A high MBSD value indicates significant spectral variation, suggesting that the process is not yet stable or uniform. As the process reaches a steady state, the spectral variation decreases, and the MBSD value approaches a minimum, constant value. ima.itsquarespace.com

Hypothetical Application in this compound Synthesis:

During the synthesis of this compound, an in-line spectroscopic probe can be used to monitor the reaction mixture in real-time. The MBSD of the collected spectra can be used to:

Determine reaction endpoint: As the reactants are consumed and the product is formed, the composition of the reaction mixture changes, leading to high spectral variation and a high MBSD. When the reaction is complete, the composition becomes stable, and the MBSD value will plateau, indicating the reaction endpoint.

Monitor mixing uniformity: If this compound is being blended with other components, MBSD can be used to monitor the mixing process. The MBSD will decrease as the components become more evenly distributed, and the blend is considered uniform when the MBSD reaches a stable minimum.

Illustrative Data Table: MBSD for Monitoring the Synthesis of this compound

| Reaction Time (min) | Moving Block Standard Deviation (Absorbance Units) | Process State |

| 0 | 0.85 | Reaction Start |

| 30 | 0.62 | In Progress |

| 60 | 0.35 | In Progress |

| 90 | 0.11 | Approaching Endpoint |

| 120 | 0.05 | Endpoint Reached |

| 150 | 0.05 | Stable |

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Studies on 2 Aminoethyl Stearate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 2-Aminoethyl stearate (B1226849), such studies would provide invaluable insights into its chemical behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonds and lone pairs of a molecule, offering a chemist's perspective on electron density distribution. An NBO analysis of 2-Aminoethyl stearate would detail the hybridization of atomic orbitals, the nature of its chemical bonds (e.g., σ and π bonds), and the extent of electron delocalization through hyperconjugative interactions. This would help in understanding the stability of the molecule and the nature of its constituent functional groups, the ester and the primary amine.

No specific NBO analysis data for this compound was found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, an FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Specific FMO analysis, including HOMO-LUMO energy values and their spatial distribution for this compound, has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. An MEP map of this compound would show electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (colored in shades of blue), which are prone to nucleophilic attack. This would be particularly useful in understanding the reactivity of the carbonyl oxygen of the ester group and the nitrogen of the amine group.

Publicly accessible research detailing the MEP mapping of this compound could not be located.

Computational Modeling of Reaction Mechanisms

Computational modeling can simulate chemical reactions, providing detailed information about the pathways and energetics involved. For this compound, this would be relevant for understanding its synthesis and potential degradation pathways, such as aminolysis and esterification.

Energy Profiles and Transition State Determination

The synthesis of this compound involves the esterification of stearic acid with ethanolamine (B43304), while its aminolysis would represent a reverse or side reaction. Computational modeling of these reaction mechanisms would involve calculating the energy profiles along the reaction coordinates. This includes identifying the structures and energies of reactants, intermediates, transition states, and products. The determination of transition state structures and their associated activation energies is fundamental to understanding the kinetics and feasibility of these pathways. colostate.edu

While the synthesis of related compounds has been discussed, detailed computational energy profiles and transition state analyses for the specific aminolysis and esterification pathways leading to or from this compound are not available in the literature.

Catalyst-Substrate Interactions in Silico